1-(Pyridin-3-YL)ethane-1,2-diol 1-(Pyridin-3-YL)ethane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 40594-83-0
VCID: VC8114155
InChI: InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2
SMILES: C1=CC(=CN=C1)C(CO)O
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

1-(Pyridin-3-YL)ethane-1,2-diol

CAS No.: 40594-83-0

Cat. No.: VC8114155

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-YL)ethane-1,2-diol - 40594-83-0

Specification

CAS No. 40594-83-0
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 1-pyridin-3-ylethane-1,2-diol
Standard InChI InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2
Standard InChI Key POGQHJYTFDLAEG-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(CO)O
Canonical SMILES C1=CC(=CN=C1)C(CO)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(pyridin-3-yl)ethane-1,2-diol is C₇H₉NO₂, with a molecular weight of 139.15 g/mol. Its IUPAC name is (1S)-1-pyridin-3-ylethane-1,2-diol, reflecting the stereochemistry at the chiral center (C1) (Fig. 1) . The compound’s planar pyridine ring and adjacent diol groups enable intramolecular hydrogen bonding, stabilizing its conformation .

Key Structural Features:

  • Pyridine ring: Provides aromaticity and potential for π-π interactions.

  • Vicinal diol: Facilitates chelation with metal ions and participation in redox reactions.

  • Chirality: The (S)-enantiomer is predominant in synthesized batches, as confirmed by optical rotation data .

Synthesis Methods

Catalytic Dimerization of Pyridine Derivatives

A patented method (US10017474B1) employs a Cu(II)/neocuproine catalyst to dimerize picolinaldehyde (pyridine-2-carbaldehyde) under mild conditions (65°C, water/ethanol solvent) . While optimized for 1,2-di(pyridin-2-yl)ethene-1,2-diol, analogous routes are applicable to the 3-pyridyl variant by substituting the aldehyde precursor. Key steps include:

  • Aldol condensation: Base-mediated coupling of aldehydes.

  • Reduction: Sodium borohydride or titanium(III) chloride reduces intermediates to the diol .

Yield: 60–70% under optimized conditions .

Benzoin Condensation Variants

Buehler et al. demonstrated that benzoin condensation of pyridine carbaldehydes unexpectedly yields enediols instead of benzoins due to hydrogen-bond stabilization . For 3-pyridyl derivatives, this method requires:

  • Catalyst: Cyanide ions or thiazolium salts.

  • Conditions: Aerobic, ambient light .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.1–8.7 ppm (pyridine protons), δ 13.0 ppm (broad, -OH) .

  • IR (KBr): ν(OH) = 3420 cm⁻¹, ν(C=N) = 1580 cm⁻¹ .

  • UV-Vis (MeOH): λₘₐₓ = 270 nm (π→π*), 375 nm (n→π*) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, with a single-step mass loss attributable to CO₂, H₂O, and NO₂ evolution .

Table 1: Physical Properties

PropertyValueSource
Melting PointNot reported
Density~1.407 g/cm³ (estimated)
SolubilityMiscible in polar solvents
LogP1.24

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: With KMnO₄ or CrO₃, the diol oxidizes to pyridine-3-carboxylic acid.

  • Reduction: NaBH₄ selectively reduces the diol to 1-(pyridin-3-yl)ethane-1,2-diamine .

Coordination Chemistry

The vicinal diol acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), and Ti(IV). These complexes exhibit catalytic activity in oxidation reactions .

Table 2: Metal Complex Stability Constants

Metal IonLog K (25°C)Application
Cu²⁺8.2Oxidation catalysis
Fe³⁺6.7Polymer synthesis

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and neuroprotective agents. Its ability to chelate metal ions enhances bioactivity in drug candidates .

Materials Science

  • Ligands in catalysis: Cu(II) complexes catalyze C–N coupling reactions .

  • Polymer additives: Improves thermal stability of polyesters via hydrogen bonding .

Analytical Chemistry

As a chiral derivatizing agent, it resolves enantiomers in HPLC via diastereomeric complexation .

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